molecular formula C12H13N3OS B2518620 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide CAS No. 1170063-34-9

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2518620
CAS No.: 1170063-34-9
M. Wt: 247.32
InChI Key: JRFLEWYVNCFFBR-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 2,4-dimethylphenylamino group and a carboxamide group, making it a valuable scaffold for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazole-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 2,4-dimethylphenylamino group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-3-4-9(8(2)5-7)14-12-15-10(6-17-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFLEWYVNCFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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